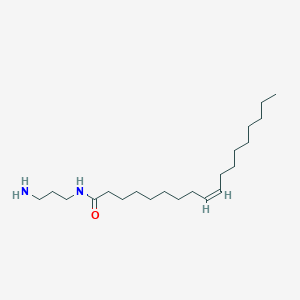

(Z)-N-(3-Aminopropyl)-9-octadecenamide

Description

Properties

CAS No. |

111-08-0 |

|---|---|

Molecular Formula |

C21H42N2O |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

(Z)-N-(3-aminopropyl)octadec-9-enamide |

InChI |

InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h9-10H,2-8,11-20,22H2,1H3,(H,23,24)/b10-9- |

InChI Key |

ZHNIMKDTJODGTK-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCN |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCN |

Other CAS No. |

111-08-0 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

General Principles of Fatty Acid Amide Synthesis

The fundamental principle of fatty acid amide synthesis involves the formation of an amide bond between a fatty acid and an amine. Chemically, this often requires the activation of the carboxylic acid group of the fatty acid to make it more susceptible to nucleophilic attack by the amine. Common strategies include the conversion of the fatty acid to a more reactive species like an acyl chloride or the use of coupling reagents. stackexchange.com The choice of solvent, temperature, and catalyst plays a significant role in the reaction's efficiency and yield. ijnc.ir For instance, playing with the pH is generally not effective; under acidic conditions, the amine is protonated and thus unreactive, while under alkaline conditions, the carboxylic acid is deprotonated, preventing the reaction. stackexchange.com

Chemical Synthesis of Oleamide (B13806)

Oleamide, the amide derivative of oleic acid, is a widely studied fatty acid amide, and its chemical synthesis has been approached through several methods. ijnc.ir A common industrial method is the ammonolysis of oleic acid or its esters with ammonia (B1221849) gas at high temperatures (around 180-200 °C) and pressures. ijnc.irchembk.com However, this method has drawbacks such as low yield and harsh operating conditions. ijnc.ir

An alternative approach involves the use of urea (B33335) instead of ammonia gas, which allows the reaction to proceed at atmospheric pressure, making it more economical and safer for industrial production. ijnc.irijnc.ir The reaction between oleic acid and urea can be catalyzed by substances like aluminum chloride (AlCl3) to improve the reaction rate and yield. ijnc.irijnc.ir The optimal conditions for this synthesis have been found to be a 1:4 molar ratio of oleic acid to urea, a temperature of 200 °C, and a reaction time of 180 minutes with 1 wt% catalyst concentration. ijnc.ir

Another synthetic route is the Schotten-Baumann reaction, which involves converting the fatty acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. stackexchange.comfuture4200.com The resulting oleoyl (B10858665) chloride is then reacted with ammonia to form oleamide. mdpi.comnih.gov This method can produce high yields, with one study reporting a yield of 85.1% and a purity of 98.6%. nih.govresearchgate.net

| Method | Reactants | Conditions | Catalyst | Reported Yield |

|---|---|---|---|---|

| Ammonolysis | Oleic acid, Ammonia gas | High temperature (180-200°C) and pressure | None | Variable, often low |

| Urea-based Ammonolysis | Oleic acid, Urea | Atmospheric pressure, 200°C, 180 min | AlCl₃ (1 wt%) | High conversion |

| Schotten-Baumann Reaction | Oleic acid, Oxalyl chloride, Ammonia | Room temperature for acyl chloride formation | None | 85.1% |

Enzymatic Synthesis of Fatty Acid Amides

Enzymatic synthesis of fatty acid amides offers several advantages over chemical methods, including milder reaction conditions, higher specificity, and reduced byproducts. biorxiv.orgresearchgate.net

Lipases are enzymes that can catalyze the formation of amide bonds in addition to their natural function of hydrolyzing fats. biorxiv.org The use of lipases, such as Candida antarctica lipase (B570770) (often immobilized as Novozym 435) and Candida rugosa lipase, has been effective in synthesizing various fatty acid amides. biorxiv.orgnih.govacs.org These enzymatic reactions can be carried out in organic solvents to minimize water content, which can favor the reverse hydrolytic reaction. nih.govacs.org

The synthesis can proceed through the amidation of fatty acids or the aminolysis of fatty acid esters. biorxiv.orgiaea.org For instance, erucamide (B86657) has been synthesized from erucic acid and urea with a purity of 88.74% using Candida antarctica lipase. nih.gov The efficiency of lipase-catalyzed synthesis can be influenced by factors such as the choice of enzyme, solvent, temperature, and the molar ratio of reactants. acs.org The chain length of the fatty acid can also affect the reaction, with some lipases showing a preference for short-chain fatty acids. acs.org

| Enzyme | Substrates | Solvent | Key Findings |

|---|---|---|---|

| Candida antarctica lipase (Novozym 435) | Erucic acid, Urea | tert-Butyl alcohol | 88.74% pure erucamide after 48 hours. |

| Candida rugosa lipase | Fatty acid methyl esters, Ethylene diamine | Nearly anhydrous media | Efficiently catalyzed the synthesis of various fatty acid amides. biorxiv.orgresearchgate.net |

| Candida antarctica lipase (Novozym 435) | Various fatty acids, Diethanolamine | Acetonitrile (B52724) | Yields were affected by fatty acid chain length, metal ions, and water content. acs.orgnih.gov |

The biosynthesis of oleamide in the body is not fully understood, but several pathways have been proposed. nih.gov One proposed mechanism involves the direct amidation of oleic acid via oleoyl coenzyme A by cytochrome c, using ammonia as the nitrogen source. nih.govresearchgate.net Another significant pathway is the generation of oleamide from oleoylglycine by the neuropeptide processing enzyme, peptidylglycine alpha-amidating monooxygenase (PAM). nih.govnih.gov

Research has also identified oleamide synthesizing activity in various biological extracts. For example, rat brain microsomes have been shown to catalyze the enzymatic synthesis of oleamide from oleic acid and ammonia. researchgate.net More recently, a circulating oleamide synthase has been discovered that is distinct from both cytochrome c and PAM. chemicalbook.com This enzyme activity is found in fetal bovine serum and has an approximate mass of 65,000 Da. chemicalbook.com The existence of multiple biosynthetic pathways suggests that oleamide production may be regulated in a cell- and tissue-specific manner. chemicalbook.com

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of oleamide, such as (Z)-N-(3-Aminopropyl)-9-octadecenamide, is crucial for studying structure-activity relationships and developing new therapeutic agents. nih.govpitt.edu These modifications often involve altering the fatty acid chain or substituting the amide group.

The synthesis of N-substituted fatty acid amides can be achieved by reacting the fatty acid or its activated form with a primary or secondary amine. For instance, N-oleoylethanolamide and N-oleoyltyramide have been synthesized by the condensation of oleoyl chloride with the respective biogenic amines. thapar.edu

For the synthesis of this compound, a similar strategy would be employed. Oleic acid would first be converted to a more reactive intermediate, such as oleoyl chloride, by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting oleoyl chloride would then be reacted with 1,3-diaminopropane (B46017). In this reaction, one of the amino groups of 1,3-diaminopropane would act as a nucleophile, attacking the carbonyl carbon of the oleoyl chloride to form the desired amide bond. Careful control of the reaction conditions, such as the stoichiometry of the reactants, would be necessary to favor the formation of the mono-acylated product over the di-acylated one.

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental for separating (Z)-N-(3-Aminopropyl)-9-octadecenamide from complex mixtures, which is a critical step before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For long-chain fatty amides like this compound, derivatization is often employed to increase volatility and thermal stability. nih.gov A common method is trimethylsilylation, which replaces active hydrogen atoms on the amine and amide groups with a trimethylsilyl (B98337) (TMS) group. nih.gov

The GC separates the derivatized compound from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. High-resolution electron ionization mass spectrometry (HREIMS) can provide highly accurate mass data, confirming the elemental composition. future4200.com For the closely related compound 9(Z)-octadecenamide (oleamide), the molecular ion [M]•+ is observed at m/z 281.2719. future4200.com The fragmentation pattern is key to structural elucidation. Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by isolating a specific precursor ion and analyzing its product ions generated through collision-induced dissociation (CID).

Table 1: Illustrative GC-MS Fragmentation Data for the Related Compound 9(Z)-Octadecenamide

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 281 | [M]•+ | Molecular Ion |

| 59 | 100 | [C2H5NO]•+ (McLafferty rearrangement product) |

| 72 | 74 | [CH2CONH3]+ |

Data derived from studies on 9(Z)-octadecenamide as a proxy. future4200.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds like this compound. nih.gov Reversed-phase (RP) HPLC is the most common mode used for this type of amphiphilic molecule. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The compound is separated based on its hydrophobic interactions with the stationary phase. The addition of a modifier to the mobile phase, such as phosphoric acid or formic acid, can improve peak shape and resolution. sielc.comsielc.com For applications where the eluent is directed to a mass spectrometer, a volatile modifier like formic acid is necessary. sielc.comsielc.com Detection is commonly achieved using a UV detector, although other detectors can be employed.

Table 2: Typical HPLC Parameters for N-alkyl Amide Compounds

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or similar C18 column |

| Mobile Phase | Acetonitrile (MeCN) and water gradient |

| Modifier | Phosphoric acid or Formic Acid (for MS compatibility) |

| Detection | UV-Vis or Mass Spectrometry |

Conditions based on methods for related N-substituted amides. sielc.comsielc.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. littlemsandsailing.com This is the preferred method for quantifying low levels of compounds in complex biological matrices. littlemsandsailing.com

After chromatographic separation via HPLC, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. For this compound, positive ion ESI mode would be effective, as the primary and secondary amine groups in the aminopropyl moiety are readily protonated to form a [M+H]+ ion. nih.gov

In the MS/MS instrument, this precursor ion is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. littlemsandsailing.com

Table 3: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]+ |

| Collision Gas | Argon |

| Product Ion (Q3) | Characteristic fragment ions from the aminopropyl or oleoyl (B10858665) chain |

Spectroscopic Characterization

Spectroscopic techniques are used to elucidate the molecular structure of the compound by probing how it interacts with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. nih.gov

For this compound, the FTIR spectrum would show characteristic absorption bands for the amide group, the alkene C=C double bond, and the primary and secondary amine groups. The spectrum of the related compound 9(Z)-octadecenamide shows clear amide-NH2 absorption bands at 3393 and 3186 cm⁻¹ and a strong amide C=O absorption band at 1646 cm⁻¹. future4200.com The presence of the N-(3-aminopropyl) group would introduce additional N-H stretching and bending vibrations.

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching (primary and secondary) | 3300 - 3500 |

| Alkene (=C-H) | Stretching | 3000 - 3100 |

| Alkane (C-H) | Stretching | 2850 - 2960 |

| Amide (C=O) | Stretching (Amide I band) | ~1640 - 1680 |

| Amide/Amine (N-H) | Bending (Amide II band) | ~1550 - 1640 |

Data derived from general FTIR correlation tables and spectra of related compounds. future4200.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the oleoyl portion of the molecule, characteristic signals include a multiplet around δ 5.35 ppm for the two protons of the cis double bond (CH=CH) and a triplet at δ 2.22 ppm for the two protons adjacent to the amide carbonyl group (CH₂CONH). future4200.com The N-(3-aminopropyl) group would introduce new signals, including multiplets for the three methylene (B1212753) groups and broad signals for the N-H protons. The restricted rotation around the amide C-N bond can sometimes lead to the appearance of two distinct sets of signals for the protons near the nitrogen atom. sapub.orgazom.com

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. For the oleoyl chain, characteristic signals include those for the two alkene carbons around δ 130 ppm, the carbonyl carbon around δ 176 ppm, and a series of signals for the aliphatic methylene carbons between δ 23 and 37 ppm. future4200.com The three methylene carbons of the aminopropyl group would appear in the range of approximately δ 25-50 ppm.

Table 5: Combined ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (terminal methyl) | ~0.88 (t) | ~14.8 |

| Aliphatic CH₂ chain | ~1.27 (m) | ~23-33 |

| CH₂-C=O | ~2.22 (t) | ~36.6 |

| CH=CH | ~5.35 (m) | ~130.5 |

| C=O (amide carbonyl) | - | ~176.1 |

| C=O-N-CH₂ (aminopropyl) | ~3.4 (m) | ~38-40 |

| N-CH₂-CH₂-CH₂-NH₂ (aminopropyl) | ~1.7 (m) | ~28-30 |

| CH₂-NH₂ (aminopropyl) | ~2.8 (t) | ~39-41 |

Data represents a combination of known values for 9(Z)-octadecenamide and predicted values for the aminopropyl group based on similar structures. future4200.comsapub.org

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a powerful analytical technique for the accurate determination of the elemental composition of a compound. This method has been successfully utilized in the characterization of structurally related compounds, such as 9(Z)-octadecenamide (oleamide). future4200.comresearchgate.net The process involves dissolving the sample in a suitable solvent, such as methanol, before it is introduced into the mass spectrometer. future4200.com

Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions from the analyte in the solution phase. These ions are then transferred into the gas phase and guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The analyzer measures the mass-to-charge ratio (m/z) of the ions with very high accuracy (typically within a few parts per million), which allows for the unambiguous determination of the elemental formula of the molecule. nih.gov This high mass accuracy is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions. nih.gov For instance, HREIMS analysis can confirm the molecular formula of a compound like oleamide (B13806) (C18H35NO), providing strong evidence for its identity. researchgate.netnist.gov

| Parameter | Description | Example Value for Oleamide (C18H35NO) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode [M+H]+ | [M+H]+ |

| Theoretical Mass | The calculated exact mass based on the elemental formula. | 282.2797 (for [C18H36NO]+) |

| Measured Mass | The experimentally determined mass-to-charge ratio by the high-resolution analyzer. | Typically within <5 ppm of the theoretical mass |

| Mass Accuracy | The deviation of the measured mass from the theoretical mass, expressed in parts per million (ppm). | < 5 ppm |

| Deduced Formula | The elemental composition confirmed by the high-accuracy mass measurement. | C18H35NO |

Immunoassays (e.g., ELISA for Oleamide Levels)

Immunoassays are highly specific and sensitive methods that utilize the binding interaction between an antibody and its target antigen for detection and quantification. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. While a specific ELISA for this compound is not described in the available literature, a competitive ELISA has been developed for the closely related compound, oleamide. nih.gov

The principle of this oleamide ELISA involves the competition between free oleamide (from a sample) and a labeled oleamide conjugate for a limited number of binding sites on an anti-oleamide antibody that is immobilized on a microtiter plate. nih.gov The signal generated is inversely proportional to the concentration of oleamide in the sample. The development of such an assay requires the generation of antibodies that can specifically recognize the target molecule. In the case of the oleamide ELISA, the antibody demonstrated high specificity, recognizing structural features like the terminal amide and the 9-10 double bond. nih.gov This specificity is crucial to avoid cross-reactivity with other similar endogenous lipids.

The development of an immunoassay for this compound would follow a similar path. Because the compound is a hapten (a small molecule that cannot elicit an immune response on its own), it would first need to be conjugated to a larger carrier protein to generate a specific antibody response. mdpi.com Once a specific antibody is developed, a sensitive and high-throughput ELISA could be established for its quantification in biological samples.

| Feature | Description | Reference |

|---|---|---|

| Assay Type | Competitive binding assay. | nih.gov |

| Key Components | Anti-oleamide IgG (antibody), biotinylated oleamide (competitor), avidin-alkaline phosphatase conjugate (detection). | nih.gov |

| Specificity | Demonstrated high specificity for oleamide, requiring the terminal amide and the 9-10 double bond for recognition. | nih.gov |

| Application | Used to measure oleamide levels in serum samples. | nih.gov |

Advanced Mass Spectrometry for Comprehensive Screening

Beyond the analysis of single compounds, advanced mass spectrometry (MS) techniques enable the comprehensive screening and identification of a wide array of molecules in complex mixtures, a field often referred to as metabolomics or lipidomics. nih.govnih.gov These high-throughput methods are essential in drug discovery and systems biology for identifying novel bioactive compounds and understanding their mechanisms of action. nih.govnih.gov

Modern screening approaches utilize rapid analysis platforms to reduce cycle times. For example, Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allows for the direct analysis of samples with minimal preparation, offering a significant increase in throughput compared to traditional liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov Such technologies are invaluable for screening large chemical libraries or analyzing numerous biological samples to identify compounds like N-acyl amides.

For comprehensive characterization, high-resolution mass spectrometry is often coupled with tandem mass spectrometry (MS/MS). nih.gov In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information, which is crucial for identifying unknown compounds or distinguishing between isomers. nih.govnih.gov The application of these advanced MS workflows would allow for the simultaneous screening, identification, and relative quantification of this compound alongside a host of other related lipids in a single analytical run.

| Technique | Principle | Key Advantages | Application Example |

|---|---|---|---|

| High-Resolution MS (e.g., Orbitrap, TOF) | Measures m/z with high accuracy to determine elemental composition. nih.gov | High specificity and confidence in compound identification. | Lipidomics, distinguishing between isobaric lipid species. nih.gov |

| Tandem MS (MS/MS) | Fragmentation of selected ions to obtain structural information. nih.gov | Structural elucidation of unknown compounds and isomer differentiation. | Identifying N-acyl amide architectures by observing diagnostic fragmentation at the amide bond. nih.gov |

| DESI-MS | An ambient ionization method for rapid analysis of surfaces with minimal sample preparation. nih.gov | High-throughput screening (25-fold reduction in time over UPLC/MS), low sample consumption. nih.gov | Rapid characterization of high-throughput chemistry screens. nih.gov |

| LC-QTOF-MS | Combines liquid chromatography separation with high-resolution quadrupole time-of-flight mass analysis. nih.gov | Separation of complex mixtures prior to high-resolution mass analysis and MS/MS. | Identification of novel N-acyl amides from biological extracts. nih.gov |

Research Models and Methodological Approaches

In Vitro Cellular Models

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of OEA. These controlled laboratory environments allow researchers to study specific interactions and cellular responses.

HeLa cells have been employed in studies to understand the intracellular transport and nuclear receptor activation of N-acylethanolamines like OEA. Research has shown that Fatty Acid-Binding Proteins (FABPs) are crucial for transporting these lipid messengers from the plasma membrane to their nuclear target, the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). nih.gov In these experimental setups, antagonism of FABP function, through methods like shRNA-mediated knockdown in HeLa cells, resulted in a significant reduction of PPAR-α activation by OEA. nih.gov This demonstrates the utility of cell lines like HeLa in dissecting the specific molecular machinery involved in OEA's signaling pathway.

OEA is a high-affinity endogenous ligand for PPAR-α, a nuclear receptor highly expressed in the liver that plays a pivotal role in regulating lipid metabolism. nih.govmdpi.com Activation of PPAR-α in hepatocytes is a key mechanism behind OEA's beneficial effects on liver health. mdpi.com In vitro studies using liver cell lines are essential to investigate these effects. For instance, research has demonstrated that OEA can reduce lipid synthesis and lipoprotein secretion in hepatocytes. nih.gov Such studies typically involve treating liver cell cultures with OEA and then measuring the expression of PPAR-α target genes involved in fatty acid oxidation and transport. These models confirm that OEA's effects on liver metabolism are directly mediated through its activation of PPAR-α. nih.govnih.gov

Currently, there is no available scientific literature detailing studies on the effects of (Z)-N-(3-Aminopropyl)-9-octadecenamide or the closely related Oleoylethanolamide on biofilm formation by the cariogenic bacterium Streptococcus mutans. Research on the anti-biofilm properties of fatty acid amides against oral pathogens remains an area for future investigation.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the cytotoxicity of a compound on cultured cells. abcam.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov The principle involves the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan (B1609692) crystals. abcam.com The amount of formazan produced, which is dissolved and measured spectrophotometrically, indicates the level of cell viability. abcam.comnih.gov While this method is widely used to determine the concentration at which a compound may become toxic to cells, specific cytotoxicity data for Oleoylethanolamide using the MTT assay is not detailed in the available literature. Such studies are crucial for establishing the safety profile of a compound before it can be considered for further therapeutic development.

In Vivo Animal Models for Biological Activity Evaluation

In vivo animal models are indispensable for understanding the complex physiological and systemic effects of OEA. Rodent models, particularly mice and rats, are frequently used to evaluate its therapeutic potential in various pathological conditions.

OEA has demonstrated significant protective effects in animal models of liver disease. In mice with acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-Gal), treatment with OEA significantly attenuated hepatocyte damage, reduced liver inflammation, and suppressed hepatocyte apoptosis. nih.gov Similarly, in mouse models of liver fibrosis, OEA administration was found to ameliorate the condition by inhibiting the activation of hepatic stellate cells, a key event in the progression of fibrosis, through a PPAR-α dependent mechanism. nih.gov

The role of OEA in appetite regulation and obesity has also been extensively studied in rats. Oral administration of OEA has been shown to produce a significant and lasting inhibition of food intake. researchgate.net This effect is linked to its ability to activate PPAR-α in the gut, which in turn signals satiety to the brain. nih.gov Chronic administration in obese rodent models has been shown to reduce body weight gain and improve metabolic parameters. nih.gov Furthermore, in rats, OEA has been found to potentiate β-adrenergic-mediated thermogenesis, suggesting it could help increase energy expenditure. nih.gov

In models of atherosclerosis, OEA has shown atheroprotective effects. In both rats and ApoE-/- mice fed a high-calorie diet, OEA administration prevented or attenuated the formation of atherosclerotic plaques. plos.org This was associated with a reduction in inflammation and oxidative stress within the vascular tissues. plos.org

| Animal Model | Condition Studied | Key Findings | Reference |

|---|---|---|---|

| Mice | Acute Liver Injury (LPS/D-Gal induced) | Attenuated hepatocyte damage, reduced inflammation and apoptosis. | nih.gov |

| Mice | Liver Fibrosis | Ameliorated fibrosis by inhibiting hepatic stellate cell activation via PPAR-α. | nih.gov |

| Rats | Appetite Regulation | Inhibited food intake via activation of PPAR-α in the gut. | researchgate.netnih.gov |

| Rats & ApoE-/- Mice | Atherosclerosis (High-Calorie Diet) | Prevented or attenuated atherosclerotic plaque formation. | plos.org |

| Rats | Obesity & Energy Expenditure | Reduced body weight gain and enhanced thermogenesis. | nih.govnih.gov |

Computational Approaches

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interaction between a ligand like OEA and its protein target. These in silico techniques provide insights into the binding mode and affinity of a compound within the active site of a receptor.

Molecular docking studies have been performed to understand the interaction of OEA with the ligand-binding domain (LBD) of PPAR-α. nih.gov These studies utilize the crystal structure of the PPAR-α LBD and computational algorithms to predict the most likely binding conformation of OEA. The results of such analyses show that OEA fits into the binding pocket of PPAR-α and forms key interactions with specific amino acid residues, such as Ser-280, Tyr-314, His-440, and Tyr-464. nih.gov The formation of a hydrogen bond with Tyr-464 is a critical interaction for agonist activity. nih.gov These computational predictions support the experimental findings that OEA is a potent PPAR-α agonist and help to visualize the molecular basis of this interaction. nih.gov Such computational approaches are valuable for structure-activity relationship studies and for the design of novel, more potent PPAR-α agonists. nih.gov

Quantitative Structure-Activity/Cytotoxicity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or toxicity. These models are instrumental in predicting the efficacy and potential hazards of new chemical entities. While QSAR studies have been conducted on various classes of amides, including derivatives of oleamide (B13806), to understand their interactions with targets like fatty acid amide hydrolase (FAAH), specific QSAR models detailing the activity or cytotoxicity of this compound are not publicly available. The development of such a model would require a dataset of structurally related compounds with measured biological activities, from which predictive equations based on molecular descriptors could be derived. Without such studies, the relationship between the specific structural features of this compound and its potential biological effects remains speculative.

In Silico Studies for Pharmacological Properties

In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are essential for evaluating the pharmacological potential of a compound. Molecular docking predicts the binding affinity and orientation of a molecule to a specific protein target, offering insights into its potential mechanism of action. Studies on oleamide have explored its docking characteristics with various receptors, including cannabinoid and serotonin (B10506) receptors. For instance, oleamide has shown favorable binding scores with proteins like Nucleosome Assembly Protein 1 Like 1 (NAP1L1), mTOR, and Glucose Transporter 1 (GLUT1). However, similar detailed docking studies specifically for this compound against a range of pharmacological targets are not documented.

ADMET prediction is crucial for assessing the drug-likeness of a compound. These computational models evaluate properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. While general ADMET profiles can be predicted using various software, specific, experimentally validated in silico pharmacological data for this compound has not been published.

Gene Expression Analysis (e.g., Real-time RT-PCR)

Gene expression analysis, often performed using techniques like real-time reverse transcription-polymerase chain reaction (RT-PCR), reveals how a compound affects cellular pathways at the molecular level by measuring changes in mRNA levels of specific genes. Research on related compounds has shown that fatty acid amides can modulate gene expression. For example, some oleamide derivatives have been shown to influence the expression of genes involved in metastasis, such as those encoding for connexins. Another related compound, N-oleoylethanolamine (OEA), has been found to induce the mRNA expression of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation, in liver cells. Nevertheless, there is a lack of specific studies that have investigated the impact of this compound on the expression of any particular set of genes using RT-PCR or other gene expression profiling techniques. Such studies would be vital to understanding its biological function and potential therapeutic applications.

Future Research Directions and Knowledge Gaps

Elucidation of Specific Biosynthetic and Degradative Pathways for (Z)-N-(3-Aminopropyl)-9-octadecenamide

A fundamental gap in our understanding of this compound lies in its metabolic pathways. The mechanisms of its formation and breakdown in biological systems are currently unknown.

Knowledge Gaps:

Biosynthesis: It is unclear how the N-(3-aminopropyl) moiety is incorporated. Is it formed from oleic acid and 3-aminopropanol, or does it involve a transacylation reaction from another N-acylated molecule? Research into the biosynthesis of the related primary fatty acid amide, oleamide (B13806), has proposed several potential pathways, including the action of peptidylglycine alpha-amidating monooxygenase (PAM) on oleoylglycine or the direct amidation of oleoyl-CoA by cytochrome c. nih.gov Another proposed route involves the ammonolysis of fatty acyl-CoA thioesters. nih.gov Whether analogous enzymatic systems are responsible for the synthesis of this compound is a crucial unanswered question.

Degradation: The primary route for the degradation of many fatty acid amides is hydrolysis by fatty acid amide hydrolase (FAAH). acs.orgnih.gov FAAH and a second enzyme, FAAH-2, are known to hydrolyze oleamide. acs.org It is imperative to determine if this compound is also a substrate for these enzymes or if other, more specific hydrolases or metabolic pathways are involved in its catabolism.

Future Research:

Incubation studies using radiolabeled precursors (e.g., oleic acid, 3-aminopropanol) in relevant cell cultures (e.g., neuroblastoma cells, which produce oleamide) and tissue homogenates to trace the formation of the compound. nih.gov

Screening of purified enzymes, particularly amidases and acyltransferases, for activity with potential substrates to identify the key players in its biosynthesis and degradation.

Metabolomic analysis of cells or organisms under different physiological conditions to identify potential regulatory points in its metabolic pathways.

Comprehensive Profiling of this compound's Biological Activities

While compounds with similar structures exhibit a range of biological effects, the specific activities of this compound have not been systematically investigated. ontosight.ai

Knowledge Gaps:

The full spectrum of its pharmacological and physiological effects is unknown. The parent compound, oleamide ((Z)-9-octadecenamide), is known to induce sleep, affect thermoregulation, and exhibit analgesic and hypolipidemic properties. nih.govfuture4200.comresearchgate.netnih.gov Furthermore, various fatty acid amides have shown potential anti-inflammatory, antimicrobial, and antioxidant activities. ontosight.aiacademicjournals.org It is critical to determine which, if any, of these activities are shared or modified by the addition of the 3-aminopropyl group.

Future Research:

Systematic screening in a broad range of in vitro bioassays to assess its effects on various cellular processes, including inflammation, cell proliferation, and microbial growth.

In vivo studies in animal models to investigate its effects on physiological systems, such as the central nervous system (e.g., sleep, anxiety, pain) and metabolic regulation (e.g., lipid levels, appetite). future4200.com

Comparative studies with oleamide and other related fatty acid amides to understand how the N-(3-aminopropyl) modification influences biological activity.

The table below summarizes some of the known activities of the related compound, oleamide, which could serve as a starting point for investigating this compound.

| Biological Activity of Oleamide | Investigated System | Reference |

| Sleep Induction | Animal Models (Cats, Rodents) | nih.govfuture4200.com |

| Analgesic | Animal Models | nih.govfuture4200.com |

| Hypolipidemic | Animal Models (Hamsters) | future4200.comnih.gov |

| Thermoregulation | Animal Models | nih.govfuture4200.com |

| Serotonin (B10506) Receptor Modulation | In Vitro (CHO cells) | nih.gov |

Identification and Characterization of Specific Receptors or Targets for this compound

The molecular targets through which this compound may exert its biological effects are unidentified.

Knowledge Gaps:

It is unknown whether this compound interacts with the same receptors as oleamide, which has a complex pharmacological profile and has been shown to modulate serotonin (5-HT2A, 5-HT2C), cannabinoid, and GABA receptors. acs.orgnih.gov The presence of the basic aminopropyl group could significantly alter its binding affinity and selectivity for various targets compared to the neutral primary amide of oleamide.

Future Research:

Receptor binding assays using a wide panel of known G protein-coupled receptors (GPCRs), ion channels, and enzymes to identify potential molecular targets.

Affinity chromatography and chemical proteomics approaches to pull down and identify binding partners from cell lysates or tissue extracts.

Computational molecular docking studies to predict potential interactions with the binding sites of receptors known to interact with other fatty acid amides.

Development of Novel Analytical Methods for Trace Detection in Complex Biological Matrices

To study the endogenous roles of this compound, sensitive and specific analytical methods are required for its quantification in biological samples.

Knowledge Gaps:

Currently, there are no validated analytical methods specifically for the detection and quantification of this compound in tissues, plasma, or cerebrospinal fluid. While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for other fatty acid amides, methods need to be optimized and validated for this specific compound. mdpi.com

Future Research:

Development of highly sensitive detection methods, likely based on tandem mass spectrometry (LC-MS/MS), for precise quantification.

Synthesis of a stable isotope-labeled internal standard of this compound to enable accurate quantification by isotope dilution mass spectrometry.

Optimization of sample preparation and extraction techniques to efficiently isolate the compound from complex biological matrices like brain tissue and plasma, minimizing matrix effects and maximizing recovery.

Exploration of Structure-Activity Relationships within Aminopropyl Oleamide Derivatives

Understanding how structural modifications to the this compound molecule affect its biological activity is crucial for any potential therapeutic development.

Knowledge Gaps:

The structure-activity relationship (SAR) for this class of compounds is completely unexplored. Key questions remain, such as the importance of the oleoyl (B10858665) chain length and unsaturation, and the optimal length and substitution of the N-alkylamine chain. Studies on other fatty acid amide derivatives have shown that even modest chemical modifications can significantly alter biological activity. nih.govnih.gov

Future Research:

Synthesis of a library of analogues with variations in the fatty acid tail (e.g., altering chain length, degree of unsaturation) and the aminopropyl headgroup (e.g., varying the length of the alkyl chain, secondary vs. tertiary amine).

Systematic evaluation of these synthesized analogues in relevant biological assays to establish a clear SAR profile. This could guide the design of more potent and selective compounds. For instance, research on oleamide analogues identified specific structural features that conferred selectivity as positive allosteric modulators for serotonin receptors. nih.govnih.gov

| Structural Modification | Potential Impact on Activity |

| Acyl Chain Length | May affect lipophilicity, membrane interactions, and binding pocket fit. |

| Acyl Chain Unsaturation | The cis-double bond is often crucial for the conformation and activity of oleoyl derivatives. |

| N-Alkyl Chain Length | Can influence polarity and interactions with specific receptor sub-sites. |

| Amine Substitution | Primary, secondary, or tertiary amines will have different pKa values and hydrogen bonding capabilities, altering receptor interactions. |

Investigation into Endogenous Roles and Regulatory Mechanisms in Specific Physiological Systems

A major question is whether this compound is an endogenous signaling molecule and, if so, what physiological processes it regulates.

Knowledge Gaps:

It is not yet confirmed if this compound is naturally present in animal or human tissues. If it is endogenous, its physiological roles are completely unknown. Related N-acylethanolamines have been identified as signals that coordinate nutrient status with metabolic changes and lifespan in organisms like C. elegans. wustl.edunih.gov It is plausible that other fatty acid amides have similar signaling roles.

Future Research:

Utilizing the sensitive analytical methods developed (as per section 9.4) to screen various tissues and biofluids from different species to determine if the compound is endogenous.

If found to be endogenous, studies should investigate how its levels change in response to various physiological stimuli (e.g., sleep deprivation, stress, dietary changes).

Employing genetic and pharmacological tools (e.g., inhibitors of its synthesizing or degrading enzymes, receptor antagonists) to probe its function in specific physiological systems.

Cross-Species Comparative Studies of Fatty Acid Amide Metabolism and Function

The metabolism and function of fatty acid amides can differ significantly across species.

Knowledge Gaps:

There is no information on the presence or role of this compound in different species. The enzymatic machinery for fatty acid amide metabolism is not universally conserved; for example, FAAH-2 is present in primates but not in rodents, indicating potential differences in amide degradation pathways. ucl.ac.be N-acylethanolamine profiles also vary considerably between different plant species. nih.gov

Future Research:

Comparative metabolomic studies to investigate the presence and relative abundance of this compound and related lipids across a range of species, from invertebrates to mammals.

Genomic and transcriptomic analyses to identify orthologs of enzymes involved in fatty acid amide metabolism in different species.

Functional studies in various model organisms (e.g., C. elegans, zebrafish, mice) to explore conserved and divergent roles of this potential signaling molecule. wustl.eduwormbase.org

Addressing Artefact Formation and Ensuring Accurate Endogenous Quantification

The accurate quantification of endogenous lipids such as this compound presents significant analytical challenges. A primary concern is the potential for artefact formation during sample collection, processing, and analysis, which can lead to erroneously high measurements. Furthermore, the inherently low physiological concentrations of many lipid signaling molecules necessitate highly sensitive and specific analytical methods to distinguish them from a complex biological matrix. This section will explore the key future research directions and knowledge gaps in addressing these critical issues for this compound.

A significant challenge in the analysis of fatty acid amides is the potential for their inadvertent introduction into samples as artefacts. For the closely related compound, oleamide ((Z)-9-octadecenamide), it has been noted that it can be an artefact transferred into extracts from laboratory equipment, such as plasticware. researchgate.net Given the structural similarities, it is plausible that this compound could also be susceptible to similar contamination, particularly from materials used in sample collection and processing. Future research must systematically investigate potential sources of contamination for this specific compound.

Moreover, the stability of this compound during sample handling and storage is a critical area that requires investigation. Lipids can be subject to degradation or transformation, and it is essential to establish protocols that minimize these effects.

For the accurate measurement of endogenous levels of this compound, the development and validation of robust analytical methodologies are paramount. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed for the quantification of endogenous lipids due to their high sensitivity and specificity. nih.govfrontiersin.orgresearchgate.net However, the quantification of endogenous compounds is complicated by the absence of a true blank matrix, which is necessary for creating calibration standards. kuleuven.bechromatographyonline.com

Several challenges inherent to the quantification of related lipid species, such as N-acylethanolamines (NAEs), are likely to be relevant for this compound. These include:

Matrix Effects: The complex biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. kuleuven.bechromatographyonline.com

Sample Preparation: The extraction of the analyte from the biological sample is a critical step. In the analysis of NAEs, significant variability in recovery has been observed with different solid-phase extraction (SPE) columns. nih.gov Additionally, contamination from solvents, such as the presence of N-palmitoylethanolamine and N-stearoylethanolamine in some batches of chloroform, has been reported. nih.gov

Lack of High-Purity Standards: The availability of a high-purity analytical standard for this compound is crucial for accurate quantification. In cases where such standards are not readily available, alternative analytical approaches, such as the use of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for characterization and quantification, may be necessary. nih.gov

Future research should focus on developing and validating a standardized analytical method for the quantification of this compound in various biological matrices. This will involve a thorough investigation of the potential for artefact formation, optimization of sample extraction and cleanup procedures, and careful assessment of matrix effects. The use of stable isotope-labeled internal standards would be highly beneficial in correcting for analytical variability.

The table below summarizes key areas of investigation and potential analytical challenges for the accurate endogenous quantification of this compound, based on findings for related lipid molecules.

| Area of Investigation | Potential Challenges | Recommended Approaches |

| Artefact Formation | Contamination from plasticware and solvents. | Systematic testing of all materials used in sample collection and processing. Pre-washing of materials with appropriate solvents. |

| Sample Extraction | Incomplete recovery of the analyte. Co-extraction of interfering substances. | Optimization of solid-phase extraction (SPE) or liquid-liquid extraction protocols. Use of a stable isotope-labeled internal standard. |

| Chromatographic Separation | Co-elution with isomeric or isobaric compounds. | Development of a highly selective liquid chromatography method. |

| Mass Spectrometric Detection | Matrix effects (ion suppression or enhancement). In-source fragmentation. | Use of a stable isotope-labeled internal standard. Matrix-matched calibration curves or standard addition method. Optimization of MS parameters. |

| Method Validation | Lack of a true blank matrix for calibration. | Use of surrogate matrices or the standard addition method for calibration. Thorough validation of accuracy, precision, linearity, and limit of quantification. |

Addressing these knowledge gaps is essential for obtaining reliable data on the endogenous levels of this compound, which in turn is fundamental for understanding its physiological roles.

Conclusion

Summary of Current Understanding of Related Fatty Acid Amides and Oleamide (B13806)

Fatty acid amides are a diverse family of endogenous signaling molecules involved in a multitude of physiological processes. nih.govnih.gov This class of lipids includes several well-studied members, such as the N-acylethanolamines (e.g., anandamide) and the primary fatty acid amides (PFAMs), with oleamide being the most prominent example. nih.govnih.gov

Oleamide (cis-9-octadecenamide) , first isolated from the cerebrospinal fluid of sleep-deprived cats, is recognized primarily for its role as an endogenous sleep-inducing agent. nih.govbionity.comchemicalbook.com Its concentration in the cerebrospinal fluid increases during sleep deprivation, and administration of the compound induces sleep in animal models. nih.govwikipedia.org Beyond its hypnotic effects, oleamide exhibits a wide range of neuromodulatory activities, including effects on thermoregulation, analgesia (pain relief), and anxiety. researchgate.netchemicalbook.comfuture4200.com

The mechanism of action for oleamide is complex and involves interaction with multiple neurotransmitter systems. bionity.comchemicalbook.com It has been shown to potentiate the activity of serotonin (B10506) (5-HT) and GABA-A receptors. nih.govnih.gov Furthermore, due to its structural similarity to anandamide (B1667382), an endogenous cannabinoid, oleamide's relationship with the cannabinoid system has been a subject of intense research. nih.govchemicalbook.com While its direct binding to cannabinoid CB1 receptors is debated, oleamide is known to be a substrate for fatty acid amide hydrolase (FAAH), the same enzyme that degrades anandamide. wikipedia.orgnih.govacs.org By competitively inhibiting FAAH, oleamide can increase the levels of anandamide, thereby indirectly modulating the endocannabinoid system in what is often termed an "entourage effect". nih.gov

Biosynthesis and Degradation: The primary pathway for oleamide degradation is hydrolysis by the enzyme FAAH, which converts it into oleic acid and ammonia (B1221849). nih.govacs.org The biosynthesis is less clearly defined, but proposed pathways include the conversion of oleoylglycine by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) or the direct amidation of oleic acid. nih.govnih.gov

Therapeutic Potential of Fatty Acid Amides: The diverse biological activities of fatty acid amides have positioned them as promising targets for therapeutic development. nih.gov Inhibitors of the FAAH enzyme, which increase the endogenous levels of oleamide, anandamide, and other related amides, are being investigated for the treatment of pain, inflammation, anxiety, and sleep disorders. bionity.comacs.orgnih.gov The therapeutic strategy of modulating the levels of these endogenous signaling molecules is thought to offer a more targeted approach with potentially fewer side effects than direct receptor agonists. nih.govtaylorandfrancis.com Other fatty acid amides, like palmitoylethanolamide (B50096) (PEA), are also emerging as agents for managing pain and inflammation. nih.govtaylorandfrancis.com

Reiteration of the Research Potential for (Z)-N-(3-Aminopropyl)-9-octadecenamide

While direct biological research on this compound is limited, its chemical structure suggests significant and unique research potential that builds upon the knowledge of oleamide. The molecule consists of the same oleoyl (B10858665) (C18:1, cis-9) backbone as oleamide but features a distinguishing N-(3-aminopropyl) head group in place of the simple amide. ontosight.ai This structural modification is key to its distinct potential.

Altered Physicochemical Properties: The addition of the 3-aminopropyl group introduces a primary amine, significantly increasing the polarity and basicity of the head group compared to oleamide's simple amide. ontosight.aievitachem.com This modification would predictably alter the compound's amphiphilic character, influencing its solubility, membrane permeability, and ability to cross the blood-brain barrier. ontosight.ai These differences could lead to a distinct pharmacokinetic and pharmacodynamic profile.

Novel Biological Interactions: The presence of a terminal primary amine in the head group creates new possibilities for biological interactions. evitachem.com This functional group can participate in different types of hydrogen bonding and ionic interactions with biological targets, such as receptors and enzymes, that would not be possible for oleamide. This could lead to:

Unique Receptor Affinity: The compound may interact with entirely different receptor systems or exhibit a modified affinity and efficacy at the known targets of oleamide (e.g., GABA-A, serotonin receptors).

Modified Enzyme Kinetics: Its interaction with FAAH could be different. It might be a more potent or weaker inhibitor, or it might not be a substrate at all, leading to greater metabolic stability.

Potential Antimicrobial and Anti-inflammatory Activity: As suggested by studies on similar compounds, the unique structure may confer antimicrobial, anti-inflammatory, or antioxidant properties not strongly associated with oleamide. ontosight.ai

Applications in Materials Science: The pronounced amphiphilic nature imparted by the polar aminopropyl head and the long, nonpolar oleoyl tail makes this compound a candidate for applications in materials science as a surfactant, emulsifier, or component in drug delivery systems like liposomes or micelles. ontosight.ai

Vision for Future Collaborative and Interdisciplinary Research

Unlocking the full potential of this compound requires a concerted, interdisciplinary research effort. A collaborative vision for the future would integrate expertise from chemistry, pharmacology, biochemistry, and materials science.

Phase 1: Foundational Chemical and Biochemical Characterization

Synthetic Chemistry: Development and optimization of synthetic routes to produce high-purity this compound and a library of related analogues with varied acyl chains and head groups. evitachem.com This would enable systematic structure-activity relationship (SAR) studies.

Biochemistry: In vitro screening of the compound against a panel of key biological targets. This must include FAAH and other hydrolases to determine metabolic stability and potential for modulating the endocannabinoid system. The interaction with key CNS receptors (e.g., cannabinoid, GABA, serotonin) should also be characterized.

Phase 2: Cellular and Physiological Investigation

Cell Biology: Utilizing cell culture models to investigate the compound's effects on cellular signaling, inflammation (e.g., cytokine release in microglia), and cytotoxicity. Studies on gap-junctional communication, a known target of oleamide, would also be crucial.

Pharmacology & Neuroscience: In vivo studies in animal models are essential to characterize the compound's physiological effects. Initial research should focus on sleep-wake cycles, anxiety, pain perception, and thermoregulation to draw direct comparisons with oleamide and identify novel activities.

Phase 3: Exploring Broader Applications

Medicinal Chemistry: Based on data from the initial phases, medicinal chemists could design and synthesize second-generation analogues with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

Materials Science: In parallel, material scientists could explore the self-assembly properties of the molecule, its potential as a biocompatible surfactant, and its utility in formulating advanced drug delivery vehicles for other therapeutic agents.

This integrated approach will not only elucidate the specific biological roles and therapeutic potential of this compound but also contribute to a deeper understanding of the broader class of fatty acid amides and their significance in health and disease.

Q & A

Q. What are the established synthetic routes for (Z)-N-(3-Aminopropyl)-9-octadecenamide?

The compound is synthesized via acylation of Boc-protected polyamines with oleoyl chloride. For example, oleoyl chloride is reacted with Boc-protected 3-aminopropylamine under ice-cooled conditions, followed by deprotection using trifluoroacetic acid (TFA) and purification via silica gel column chromatography. Structural confirmation is achieved through , , and high-resolution mass spectrometry (HR-MS) .

Q. How is the structural integrity of this compound validated?

Characterization relies on spectral techniques:

- NMR : peaks at δ 5.35–5.30 (olefinic protons) and δ 3.25–3.15 (amide NH). confirms carbonyl (C=O) at ~170 ppm and olefinic carbons at ~130 ppm.

- HR-MS : Molecular ion peaks align with the theoretical mass (CHNO, exact mass 338.33 g/mol) .

Q. What safety precautions are recommended for handling this compound?

- Hazards : Acute oral/skin toxicity (Category 4), skin sensitization (Category 1). Avoid inhalation, skin contact, and ingestion.

- PPE : Gloves, lab coats, eye protection.

- Emergency measures : Flush skin/eyes with water; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can this compound be applied in pharmacological studies?

Structurally analogous fatty acid amides (e.g., N-oleoylethanolamide) activate peroxisome proliferator-activated receptor alpha (PPAR-α), suggesting potential metabolic or anti-inflammatory applications. Experimental designs may include:

- In vitro assays : PPAR-α reporter gene assays in Clone 9 hepatocytes using Ham’s F12 medium.

- Dose-response curves : Test concentrations ranging from 1–100 µM with rosiglitazone as a positive control .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Q. How does the compound’s amphiphilic structure influence its interaction with biological membranes?

The unsaturated (Z)-9-octadecenamide chain enhances lipid bilayer integration, while the aminopropyl group enables hydrogen bonding with polar headgroups. Experimental approaches:

Q. Can this compound be functionalized for material science applications (e.g., metal ion recovery)?

Analogous polyamine-fatty acid conjugates (e.g., trans-1,4-diaminocyclohexane resins) show high Ag(I) sorption capacity (up to 130 mg/g). Potential modifications:

- Chelation : Introduce thiol or carboxyl groups via post-synthetic modification.

- Kinetic studies : Apply pseudo-first-order models to evaluate adsorption rates in chloride solutions .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.